molecular formula C20H20F3N5O B12787457 Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- CAS No. 136816-92-7

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)-

Cat. No.: B12787457
CAS No.: 136816-92-7
M. Wt: 403.4 g/mol
InChI Key: XIRPNYJLBQYQPM-UHFFFAOYSA-N
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Description

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- is a complex organic compound that features a piperazine ring substituted with an indole moiety and a trifluoroethylamino-pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Indole to Piperazine: The indole derivative is then reacted with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the indole-piperazine intermediate.

    Introduction of the Trifluoroethylamino-Pyridine Group: The final step involves the reaction of the indole-piperazine intermediate with 2-chloro-3-(2,2,2-trifluoroethylamino)pyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The trifluoroethylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the trifluoroethylamino group may enhance its binding affinity. The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(2-pyridinyl)-: Lacks the trifluoroethylamino group, resulting in different binding properties.

    Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-aminopyridinyl)-: Contains an amino group instead of the trifluoroethylamino group.

Uniqueness

Piperazine, 1-(1H-indol-2-ylcarbonyl)-4-(3-((2,2,2-trifluoroethyl)amino)-2-pyridinyl)- is unique due to the presence of the trifluoroethylamino group, which enhances its chemical stability and binding affinity to certain biological targets. This makes it a valuable compound for medicinal chemistry research.

Properties

CAS No.

136816-92-7

Molecular Formula

C20H20F3N5O

Molecular Weight

403.4 g/mol

IUPAC Name

1H-indol-2-yl-[4-[3-(2,2,2-trifluoroethylamino)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H20F3N5O/c21-20(22,23)13-25-16-6-3-7-24-18(16)27-8-10-28(11-9-27)19(29)17-12-14-4-1-2-5-15(14)26-17/h1-7,12,25-26H,8-11,13H2

InChI Key

XIRPNYJLBQYQPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)NCC(F)(F)F)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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